molecular formula C20H43O3P B13826380 Bis(8-methylnonyl) hydrogen phosphite CAS No. 40621-54-3

Bis(8-methylnonyl) hydrogen phosphite

Cat. No.: B13826380
CAS No.: 40621-54-3
M. Wt: 362.5 g/mol
InChI Key: WCYCLRZMWNHMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(8-methylnonyl) hydrogen phosphite, also known as phosphonic acid, diisodecyl ester, is a chemical compound with the molecular formula C20H43O3P and a molecular weight of 362.52700 g/mol . This compound is a type of phosphite ester, which is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(8-methylnonyl) hydrogen phosphite typically involves the reaction of phosphorous acid with 8-methylnonanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis(8-methylnonyl) hydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphites .

Scientific Research Applications

Bis(8-methylnonyl) hydrogen phosphite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(8-methylnonyl) hydrogen phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides, thereby preventing the degradation of polymers during processing and long-term applications. The molecular targets and pathways involved in its antioxidant activity include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(8-methylnonyl) hydrogen phosphite include:

Uniqueness

This compound is unique due to its specific structure, which provides it with distinct chemical properties. Its high molecular weight and specific functional groups make it particularly effective as an antioxidant and stabilizer in various industrial applications .

Properties

CAS No.

40621-54-3

Molecular Formula

C20H43O3P

Molecular Weight

362.5 g/mol

IUPAC Name

bis(8-methylnonyl) hydrogen phosphite

InChI

InChI=1S/C20H43O3P/c1-19(2)15-11-7-5-9-13-17-22-24(21)23-18-14-10-6-8-12-16-20(3)4/h19-21H,5-18H2,1-4H3

InChI Key

WCYCLRZMWNHMFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOP(O)OCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.